molecular formula C13H11FN4OS B2491401 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide CAS No. 2097926-36-6

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide

Cat. No.: B2491401
CAS No.: 2097926-36-6
M. Wt: 290.32
InChI Key: PJJFLTYMAMDRKE-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide is a compound that belongs to the class of heterocyclic compounds It contains a triazole ring and a benzo[b]thiophene moiety, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the triazole ring through a click chemistry approach, which involves the cycloaddition of an azide and an alkyne. The benzo[b]thiophene moiety can be synthesized through a series of reactions, including bromination, Grignard reaction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

Scientific Research Applications

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The triazole ring and benzo[b]thiophene moiety can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The compound’s ability to form hydrogen bonds and π-π interactions with its targets enhances its binding affinity and specificity .

Comparison with Similar Compounds

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide can be compared with other similar compounds, such as:

Uniqueness

This dual functionality makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapies. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a triazole moiety linked to a benzo[b]thiophene core, which is known for its diverse pharmacological properties. The presence of the fluorine atom enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis.

Research Findings:

  • A study synthesized several triazole derivatives and evaluated their antiproliferative activity against various cancer cell lines. Notably, compounds showed IC50 values ranging from 1.1 μM to 6.06 μM against MCF-7 and HCT-116 cell lines, indicating potent anticancer effects .
  • Molecular docking studies suggested that these compounds effectively bind to TS, inhibiting its activity and leading to reduced cell proliferation .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been explored extensively. The compound demonstrated promising results against both Gram-positive and Gram-negative bacteria.

Research Findings:

  • In vitro assays revealed that various synthesized triazole compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.0063 μmol/mL against Escherichia coli, showcasing their potential as antimicrobial agents .
  • A comparative study highlighted that certain derivatives outperformed standard antibiotics in inhibiting bacterial growth, suggesting a viable alternative for treating resistant strains .

Table 1: Anticancer Activity of Selected Triazole Compounds

Compound IDCell LineIC50 (μM)Mechanism of Action
Compound 9MCF-71.1TS Inhibition
Compound 10HCT-1162.6TS Inhibition
Compound 11HepG21.4TS Inhibition
Compound 5iH4606.06Apoptosis induction via ROS generation

Table 2: Antimicrobial Activity of Selected Triazole Compounds

Compound IDBacteriaMIC (μg/mL)
Compound AEscherichia coli0.0063
Compound BStaphylococcus aureus31.2
Compound CPseudomonas aeruginosaNot reported

Case Studies

  • Case Study on Anticancer Efficacy :
    A recent investigation into the efficacy of triazole derivatives against lung cancer cells indicated that treatment with compound 5i resulted in significant apoptosis and increased reactive oxygen species (ROS) levels, suggesting a dual mechanism involving direct cytotoxicity and oxidative stress induction .
  • Case Study on Antimicrobial Resistance :
    Another study focused on the antimicrobial properties of triazole derivatives against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The findings suggested that specific modifications to the triazole structure could enhance antibacterial activity, making them promising candidates for further development .

Properties

IUPAC Name

5-fluoro-N-[2-(triazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4OS/c14-10-1-2-11-9(7-10)8-12(20-11)13(19)15-5-6-18-16-3-4-17-18/h1-4,7-8H,5-6H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJFLTYMAMDRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(S2)C(=O)NCCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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